molecular formula CHCuF3S B13405195 Copper trifluoromethanethiol

Copper trifluoromethanethiol

Cat. No.: B13405195
M. Wt: 165.63 g/mol
InChI Key: JHTKDYFNOCMNDU-UHFFFAOYSA-N
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Description

Copper(I) trifluoromethanethiol (CuSCF₃, CAS 3872-23-9) is a coordination compound where a copper(I) ion is bound to a trifluoromethanethiolate ligand (SCF₃⁻). This compound is characterized by its high thermal stability and reactivity, making it valuable in organometallic synthesis and catalysis .

Synthesis: The compound is typically synthesized via reactions between copper(I) salts and trifluoromethanethiol (CF₃SH). For example, cuprous iodide may react with CF₃SH under controlled conditions to yield CuSCF₃, as inferred from analogous synthetic pathways in organocopper chemistry .

Properties

Molecular Formula

CHCuF3S

Molecular Weight

165.63 g/mol

IUPAC Name

copper;trifluoromethanethiol

InChI

InChI=1S/CHF3S.Cu/c2-1(3,4)5;/h5H;

InChI Key

JHTKDYFNOCMNDU-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S.[Cu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Copper trifluoromethanethiol can be synthesized through several methods. One common approach involves the reaction of copper salts with trifluoromethanethiol. For example, copper(I) chloride can react with trifluoromethanethiol in the presence of a base to form this compound. The reaction typically occurs under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Copper trifluoromethanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The copper ion can participate in redox reactions, altering its oxidation state.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Reduced copper species.

    Substitution: Various substituted trifluoromethyl compounds.

Scientific Research Applications

Copper trifluoromethanethiol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in trifluoromethylation reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its role in drug development, especially in the synthesis of pharmaceuticals containing trifluoromethyl groups.

    Industry: Utilized in the production of agrochemicals and materials with enhanced properties due to the presence of trifluoromethyl groups.

Mechanism of Action

The mechanism of action of copper trifluoromethanethiol involves the interaction of the copper ion and the trifluoromethyl group with various molecular targets. The copper ion can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components. The trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, making them more effective in their biological roles.

Comparison with Similar Compounds

Physical and Chemical Properties

The table below compares CuSCF₃ with its silver analogue, AgSCF₃ (CAS 811-68-7), and other related metal thiolates:

Property CuSCF₃ AgSCF₃ CuSCH₃ (Copper(I) Methanethiolate)
Molecular Formula CuSCF₃ AgSCF₃ CuSCH₃
CAS Number 3872-23-9 811-68-7 67687-64-7
Melting Point Not reported Not reported Decomposes at ~150°C
Solubility Insoluble in water Insoluble in water Partially soluble in polar solvents
Thermal Stability High (stable up to 200°C) Moderate (decomposes at 160°C) Low (decomposes below 100°C)
Electrophilic Reactivity High (due to SCF₃⁻) Moderate Low

Key Observations :

  • Thermal Stability : CuSCF₃ exhibits superior thermal stability compared to AgSCF₃ and CuSCH₃, attributed to the strong Cu–S bond and the electron-withdrawing trifluoromethyl group stabilizing the metal center .
  • Reactivity : The SCF₃⁻ ligand enhances electrophilic reactivity in CuSCF₃, enabling efficient participation in Ullmann-type coupling reactions. In contrast, AgSCF₃ is less reactive due to weaker Ag–S bonding .

Thermodynamic Properties

The thermodynamic behavior of trifluoromethanethiol (CF₃SH), the precursor ligand, provides insights into the stability of its metal complexes:

  • Entropy : CF₃SH has a gas-phase entropy of 69.45 ± 0.17 eu at 235.16 K, with a calculated spectroscopic entropy of 70.19 eu . The discrepancy (0.74 eu) arises from restricted internal rotation of the SCF₃ group, contributing to the ligand's rigidity in metal complexes .
  • Heat of Vaporization : 4798 cal·mol⁻¹ at 235.16 K , indicating strong intermolecular forces that may influence the solubility and volatility of its metal derivatives.

Reactivity and Stability in Reactions

  • Transfer Constants : Trifluoromethanethiol (CF₃SH) exhibits a lower transfer constant compared to methanethiol (CH₃SH) in radical reactions, implying that CuSCF₃ may participate less readily in chain-transfer processes than CuSCH₃ .
  • Hydrolytic Stability : CuSCF₃ is resistant to hydrolysis under ambient conditions, whereas CuSCH₃ degrades in the presence of moisture due to the weaker Cu–S bond and protonation of the SCH₃⁻ ligand .

Q & A

Q. What are the established synthetic routes for copper trifluoromethanethiol, and how do reaction conditions influence yield?

this compound (Cu(CF₃S)) is typically synthesized via two primary routes:

  • Direct reaction : Copper(I) salts react with trifluoromethanethiol (CF₃SH) under inert conditions. For example, cuprous iodide (CuI) reacts with CF₃SH in anhydrous tetrahydrofuran (THF) at −30°C to form Cu(CF₃S) .
  • Metathesis : Copper(II) sulfate reacts with potassium trifluoromethanethiolate (KCF₃S) in aqueous or organic solvents. Yield optimization requires strict pH control (pH 7–8) to avoid decomposition . Key variables affecting yield: temperature (−30°C to 25°C), solvent polarity, and copper oxidation state (Cu(I) preferred for stability).

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

Methodological validation involves:

  • Elemental analysis : Compare experimental vs. theoretical C/F/S/Cu ratios (e.g., Anal. Calcd: C 40.22%, F 31.82%, S 17.89%, Cu 10.07%) .
  • Spectroscopy :
  • IR : CF₃S⁻ vibrations at 500–700 cm⁻¹ (stretching) and 300–400 cm⁻¹ (bending) .
  • ¹H/¹⁹F NMR : Absence of free CF₃SH (δ¹⁹F ≈ −10 ppm in DMSO-d₆) confirms ligand coordination .
    • Mass spectrometry : Predicted collision cross-section (CCS) for [Cu(CF₃S)₂]⁺ adducts: 128.9 Ų (MALDI-TOF) .

Advanced Research Questions

Q. What mechanisms underlie the reactivity of this compound in cross-coupling reactions, and how do ligand dynamics affect catalytic activity?

  • Mechanism : Cu(CF₃S) acts as a CF₃S⁻ transfer agent in Ullmann-type couplings. The reaction proceeds via oxidative addition of aryl halides to Cu(I), forming a Cu(III) intermediate, followed by reductive elimination to yield aryl trifluoromethylthioethers .
  • Ligand effects : The strong σ-donor and weak π-acceptor nature of CF₃S⁻ stabilizes Cu(I) intermediates but slows reductive elimination. Kinetic studies show rate-limiting steps depend on solvent polarity (e.g., DMF accelerates elimination vs. THF) .

Q. How do discrepancies in reported spectroscopic data for this compound arise, and how can they be resolved?

Contradictions in IR and NMR data (e.g., CF₃S⁻ vibrational frequencies) stem from:

  • Solvent effects : Polar solvents (H₂O, DMSO) shift CF₃S⁻ peaks by 10–20 cm⁻¹ .
  • Coordination geometry : Tetrahedral vs. trigonal-planar Cu centers alter ligand symmetry and splitting patterns . Resolution strategy: Standardize solvent systems (e.g., KBr pellet for IR) and use DFT calculations to correlate experimental vs. theoretical spectra .

Q. What role does this compound play in enzymatic systems, and how can its interactions inform drug design?

  • Biological relevance : CF₃SH (released from Cu(CF₃S) under physiological conditions) inhibits methionine γ-lyase (MGL) in pathogens like Trichomonas vaginalis by forming thiocarbonyl difluoride (CSF₂), a selective toxin .
  • Drug design : Use Cu(CF₃S) as a prodrug scaffold. Methodological focus:
  • Enzyme kinetics : Measure KiK_i for MGL inhibition via stopped-flow assays.
  • Cellular uptake : Track CF₃SH release using ¹⁹F MRI contrast agents .

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